molecular formula C24H29N5O3 B1435617 Valsartan-d8 CAS No. 1089736-72-0

Valsartan-d8

Katalognummer: B1435617
CAS-Nummer: 1089736-72-0
Molekulargewicht: 443.6 g/mol
InChI-Schlüssel: ACWBQPMHZXGDFX-KFWZLTATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valsartan-d8 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, which can be useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Valsartan-d8 typically involves the incorporation of deuterium into the valine moiety of Valsartan. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

Valsartan-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Valsartan-d8 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Valsartan-d8 is similar to that of Valsartan. It works by blocking the angiotensin II receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but can provide valuable information in pharmacokinetic studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Valsartan-d8 is unique due to its specific application in studying Valsartan’s pharmacokinetics and metabolic pathways. The deuterium labeling provides a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .

Biologische Aktivität

Valsartan-d8, a deuterated form of valsartan, is an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. This compound is notable for its unique isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. The biological activity of this compound is closely linked to its mechanism of action, pharmacodynamics, and therapeutic effects, which are critical for understanding its role in clinical applications.

This compound functions by selectively antagonizing the angiotensin II type 1 receptor (AT1R), which plays a significant role in regulating blood pressure and fluid balance. By inhibiting AT1R, this compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiovascular outcomes.

  • Inverse Agonism : this compound acts as an inverse agonist at AT1R, which means it not only blocks the receptor but also reduces its constitutive activity. This property has been shown to mitigate pro-inflammatory responses in various cell types, including mature adipocytes, by inhibiting the NF-κB pathway and enhancing PPAR-γ transcriptional activity .

Pharmacological Profile

The pharmacological characteristics of this compound include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with a high volume of distribution.
  • Metabolism : Primarily metabolized by the liver; deuteration may alter metabolic pathways compared to non-deuterated valsartan.
  • Excretion : Mainly excreted via urine as metabolites.

Therapeutic Effects

This compound exhibits several beneficial effects beyond blood pressure reduction:

  • Cardiovascular Protection : It has been shown to reduce cardiovascular morbidity and mortality post-myocardial infarction and in patients with heart failure .
  • Renoprotective Effects : this compound has demonstrated protective effects on renal function, particularly in diabetic patients, by reducing proteinuria and albumin excretion .
  • Metabolic Benefits : The compound may improve insulin sensitivity and metabolic profiles in patients with metabolic syndrome or obesity .

Case Studies

Several studies have highlighted the efficacy of this compound in various populations:

  • Hypertensive Patients : In a randomized controlled trial involving diverse patient demographics (including those with chronic kidney disease), this compound effectively lowered blood pressure within 90 days .
  • Heart Failure Management : this compound has been associated with improved outcomes in heart failure patients, demonstrating significant reductions in hospitalization rates due to heart failure exacerbations .

Table 1: Summary of Key Studies on this compound

StudyPopulationDosageDurationOutcome
Ko et al. (2013)Hypertensive patients80-160 mg1 yearComparable efficacy to other ARBs
Li et al. (2009)Elderly hypertensive80 mg8 weeksSignificant BP reduction
Peng et al. (2010)Patients with proteinuria80 mg48 weeksReduced proteinuria levels

These studies collectively indicate that this compound not only effectively manages hypertension but also provides additional cardiovascular and renal benefits.

Eigenschaften

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-KFWZLTATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valsartan-d8
Reactant of Route 2
Reactant of Route 2
Valsartan-d8
Reactant of Route 3
Valsartan-d8
Reactant of Route 4
Reactant of Route 4
Valsartan-d8
Reactant of Route 5
Valsartan-d8
Reactant of Route 6
Valsartan-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.